molecular formula C12H16N4O B12224969 N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide

N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide

Cat. No.: B12224969
M. Wt: 232.28 g/mol
InChI Key: NUMFVZSDRJGGQG-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide is unique due to its specific structural features, such as the presence of both the azetidine ring and the pent-4-enamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)pent-4-enamide

InChI

InChI=1S/C12H16N4O/c1-2-3-4-12(17)15-10-8-16(9-10)11-7-13-5-6-14-11/h2,5-7,10H,1,3-4,8-9H2,(H,15,17)

InChI Key

NUMFVZSDRJGGQG-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)NC1CN(C1)C2=NC=CN=C2

Origin of Product

United States

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